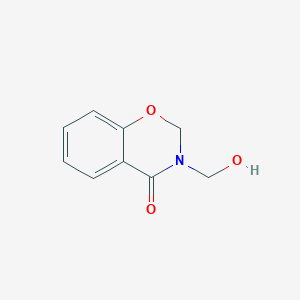
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C8H11O12P. This compound is characterized by the presence of a phosphonic acid group and four carboxylic acid groups, making it a highly functionalized molecule. It is known for its ability to act as a chelating agent, binding to metal ions and preventing their precipitation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid typically involves the reaction of butane derivatives with phosphorous acid under controlled conditions. One common method includes the use of activated carbon-carbon double bonds in the starting materials, which react with phosphorous acid to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions in reactors, where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential to inhibit enzyme activity by binding to metal cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to metal ion imbalance.
Mechanism of Action
The mechanism by which 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid exerts its effects involves its ability to chelate metal ions. The phosphonic acid and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of harmful processes. The molecular targets include metal ions like calcium, magnesium, and iron, which are common in various industrial and biological systems .
Comparison with Similar Compounds
2-Phosphonobutane-1,2,4-tricarboxylic acid: This compound is similar in structure but has one less carboxylic acid group.
1,2,3,4-Butanetetracarboxylic acid: This compound lacks the phosphonic acid group but has four carboxylic acid groups.
Uniqueness: 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is unique due to the presence of both phosphonic acid and multiple carboxylic acid groups, which enhance its chelating ability and make it highly effective in binding metal ions. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in applications requiring strong and stable metal ion chelation .
Properties
CAS No. |
143557-89-5 |
|---|---|
Molecular Formula |
C8H11O11P |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
1-phosphonobutane-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H11O11P/c9-3(10)1-2(6(11)12)4(7(13)14)5(8(15)16)20(17,18)19/h2,4-5H,1H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H2,17,18,19) |
InChI Key |
FLXLXHMWYMTPKP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(=O)O)P(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)




